molecular formula C7H10N2OS B12108185 2-Amino-2-(3-methylthiophen-2-yl)acetamide

2-Amino-2-(3-methylthiophen-2-yl)acetamide

Cat. No.: B12108185
M. Wt: 170.23 g/mol
InChI Key: QIENIEYASRFEBF-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methylthiophen-2-yl)acetamide: , also known by its IUPAC name amino(3-methyl-2-thienyl)acetic acid , is a chemical compound with the molecular formula C7H9NO2S. It has a molecular weight of 171.22 g/mol . This compound features an amino group (NH2) and a thienyl ring, making it an interesting target for research and applications.

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-Amino-2-(3-methylthiophen-2-yl)acetamide involves several steps. One common approach is through the reaction of 3-methylthiophene-2-carboxylic acid with ammonia or an amine, followed by acetylation of the amino group. The detailed reaction conditions and mechanisms can vary, but this general route provides a starting point for synthesis.

Industrial Production: While industrial-scale production methods specifically for this compound are not widely documented, it can be synthesized in the laboratory using established organic chemistry techniques.

Chemical Reactions Analysis

Reactivity: 2-Amino-2-(3-methylthiophen-2-yl)acetamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

    Acetylation: The amino group can be acetylated to form the acetamide.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Acetylation: Acetic anhydride or acetyl chloride.

Major Products: The major products depend on the specific reaction conditions. For example, acetylation of the amino group yields this compound.

Scientific Research Applications

2-Amino-2-(3-methylthiophen-2-yl)acetamide finds applications in:

    Medicinal Chemistry: It could serve as a scaffold for designing potential drugs.

    Materials Science: Its thienyl moiety may contribute to novel materials.

    Biological Studies: Investigating its interactions with enzymes or receptors.

Mechanism of Action

The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets, possibly related to its thienyl and amino groups.

Comparison with Similar Compounds

While no direct analogs are widely known, researchers may compare it to other thienyl-containing compounds for structural similarities and unique features.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-amino-2-(3-methylthiophen-2-yl)acetamide

InChI

InChI=1S/C7H10N2OS/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H2,9,10)

InChI Key

QIENIEYASRFEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C(=O)N)N

Origin of Product

United States

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